1,3-dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione

SARS-CoV-2 Nsp9 Fragment-based drug discovery

1,3-Dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione (CAS 1396807-57-0) is a low-molecular-weight (179.18 g/mol), nitrogen-containing fused heterocycle belonging to the pyrrolo[3,4-d]pyrimidine-2,4-dione scaffold class. This bicyclic system comprises a pyrrole ring fused to a pyrimidine-dione, a motif recognized as a privileged structure in medicinal chemistry for its ability to mimic purine nucleotides and engage diverse biological targets.

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
CAS No. 1396807-57-0
Cat. No. B1449727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione
CAS1396807-57-0
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCN1C2=CNC=C2C(=O)N(C1=O)C
InChIInChI=1S/C8H9N3O2/c1-10-6-4-9-3-5(6)7(12)11(2)8(10)13/h3-4,9H,1-2H3
InChIKeyMNPOFAXKBZPGNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione (CAS 1396807-57-0): Scientific Procurement Baseline


1,3-Dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione (CAS 1396807-57-0) is a low-molecular-weight (179.18 g/mol), nitrogen-containing fused heterocycle belonging to the pyrrolo[3,4-d]pyrimidine-2,4-dione scaffold class. This bicyclic system comprises a pyrrole ring fused to a pyrimidine-dione, a motif recognized as a privileged structure in medicinal chemistry for its ability to mimic purine nucleotides and engage diverse biological targets [1]. Its core scaffold presents distinct physicochemical properties—including a calculated logP of -0.43 and a topological polar surface area (PSA) of 59.79 Ų [2]—that differentiate it from other pyrrolopyrimidine regioisomers and influence its suitability for fragment-based drug discovery and biochemical probe development.

Why Generic Substitution of 1,3-Dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione Fails: Comparator Context


Generic substitution among pyrrolopyrimidine regioisomers—such as replacing a pyrrolo[3,4-d]pyrimidine-2,4-dione with the more common pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold—is not scientifically valid due to fundamental differences in ring fusion geometry, hydrogen-bonding patterns, and target engagement profiles. The pyrrolo[3,4-d]pyrimidine scaffold positions its nitrogen atoms and carbonyl groups in a spatial arrangement that is geometrically distinct from the pyrrolo[2,3-d] and pyrrolo[3,2-d] isomers, leading to divergent ATP-binding site complementarity across kinase families [1]. Even within the pyrrolo[3,4-d] subclass, the presence or absence of N1/N3 dimethyl substitution critically alters lipophilicity, metabolic stability, and the capacity for π-stacking interactions, as demonstrated by the unique tetrameric engagement mechanism observed for the dimethyl-substituted core with SARS-CoV-2 Nsp9 [2]. Researchers selecting a building block or probe compound must therefore verify that the specific substitution pattern matches the required pharmacophoric features, as interchange can result in complete loss of target engagement.

Quantitative Differentiation Evidence for 1,3-Dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione vs. Closest Analogs


Unique Nsp9 Tetrameric Engagement vs. Inactive Fragment Analogs in SARS-CoV-2 Antiviral Research

In a fragment-based screen against SARS-CoV-2 nonstructural protein 9 (Nsp9), the target compound was identified as a low-affinity ligand that engages Nsp9 through a distinctive tetrameric π-π stacking interaction, inducing the formation of a parallel trimer-of-dimers—a mechanism not observed for other fragments screened [1]. This specific oligomerization mode, characterized by an interchange of 'latching' N-termini, creates electropositive channels suggestive of a viral RNA interface [1]. Closely related pyrrolo[3,4-d]pyrimidine-2,4-diones lacking the N1/N3-dimethyl substitution, or regioisomeric pyrrolo[2,3-d]pyrimidine fragments screened in the same campaign, failed to induce this tetrameric assembly [1].

SARS-CoV-2 Nsp9 Fragment-based drug discovery Antiviral X-ray crystallography

Physicochemical Differentiation: logP and PSA vs. Pyrrolo[2,3-d]pyrimidine Scaffolds

The target compound possesses a calculated logP of -0.4347 and a topological PSA of 59.79 Ų [1]. In contrast, the unsubstituted pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) typically exhibits logP values in the positive range (~0.5–1.5 depending on substitution) and a lower PSA (~41–45 Ų), reflecting its reduced hydrogen-bonding capacity [2]. The more negative logP of the target compound indicates higher aqueous solubility, which is advantageous for biochemical assay compatibility and reduces the risk of non-specific hydrophobic aggregation. Meanwhile, the larger PSA reflects additional hydrogen-bond acceptor capacity from the dione moiety, a feature relevant for hinge-region binding in kinase targets.

Drug-likeness Physicochemical properties Permeability Fragment library design logP

Synthetic Tractability: Scalable One-Pot Synthesis from Commodity Uracil vs. Multi-Step Routes for Substituted Analogs

The target compound is synthesized via a one-pot [3+2] cycloaddition between commercially available 1,3-dimethylpyrimidine-2,4(1H,3H)-dione (1,3-dimethyluracil, ~$0.50/g at bulk) and toluenesulfonylmethyl isocyanide (TosMIC) using KOtBu in 2-MeTHF at 0–30 °C . The reaction proceeds to completion within 40 minutes and delivers the product as a pale brown amorphous solid after simple precipitation and filtration, without requiring chromatographic purification . In contrast, the synthesis of 5-aryl or 6-substituted pyrrolo[3,4-d]pyrimidine-2,4-dione analogs—such as 6-benzyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione (CAS 693264-47-0, MW 375.4)—requires multi-step sequences involving pre-functionalized aryl glyoxals, elevated temperatures (~180 °C), and chromatographic purification, substantially increasing the cost of goods and limiting batch scalability .

Scalable synthesis Process chemistry Cost of goods One-pot reaction TosMIC cycloaddition

Established PDB Ligand Structure Enabling Structure-Based Design vs. Analogs Without Solved Co-Crystal Structures

The target compound is a validated Protein Data Bank (PDB) ligand (Ligand ID: X0Y) with a high-resolution co-crystal structure (1.58 Å) in complex with SARS-CoV-2 Nsp9 (PDB: 7KRI), enabling direct structure-based drug design (SBDD) and computational docking studies [1]. The electron density for X0Y is well-resolved, with real-space correlation coefficients of 0.903–0.958 and real-space R factors of 0.076–0.127 across six independent chain instances, confirming unambiguous binding mode determination [1]. In contrast, the vast majority of pyrrolo[3,4-d]pyrimidine-2,4-diones—including the unsubstituted parent scaffold (CAS 261722-42-3) and 6-aryl derivatives—lack publicly available co-crystal structures, severely limiting their utility in rational drug design campaigns .

X-ray crystallography Structure-based drug design PDB ligand Molecular docking SARS-CoV-2

Oral Drug-Likeness and Fragment Metric Compliance vs. Higher-Molecular-Weight 5,6-Disubstituted Analogs

The target compound (MW 179.18, logP -0.43, HBD 1, HBA 5, rotatable bonds 0) fully complies with both Lipinski's Rule of Five and the more stringent fragment-based 'Rule of Three' (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3), which is critical for fragment-based drug discovery campaigns [1]. In contrast, pharmaceutically pursued 5,6-disubstituted analogs such as 6-benzyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione (MW 375.4, logP ~3.5 estimated) exceed both MW and logP fragment thresholds, limiting their suitability for fragment screening libraries . The zero rotatable bonds of the target compound confer minimal conformational entropy penalty upon binding, a property associated with improved ligand efficiency in fragment-based approaches.

Drug-likeness Lipinski rule of five Fragment metric Lead-likeness MW

Optimal Research and Procurement Application Scenarios for 1,3-Dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione


SARS-CoV-2 Nsp9 Chemical Probe and Antiviral Fragment-Based Drug Discovery

As demonstrated by the Littler et al. (2021) study, this compound serves as a validated low-affinity chemical probe that induces a unique tetrameric assembly of SARS-CoV-2 Nsp9, a mechanism not replicated by any other fragment in the screen [1]. Procurement of this compound enables virology laboratories to investigate Nsp9 oligomerization dynamics, conduct competitive displacement assays to identify higher-affinity binders, and use the PDB: 7KRI co-crystal structure for structure-guided optimization toward antiviral lead compounds. The compound's fragment-like properties (MW 179, logP -0.43) also make it suitable for fragment merging or linking strategies in FBDD campaigns targeting coronavirus replication proteins [1].

Pyrrolo[3,4-d]pyrimidine Scaffold SAR Exploration via Late-Stage Functionalization

The synthetic accessibility of this compound via a scalable one-pot TosMIC cycloaddition from commodity 1,3-dimethyluracil enables medicinal chemistry groups to procure gram quantities at relatively low cost for systematic structure-activity relationship (SAR) exploration . The unsubstituted 5- and 6-positions on the pyrrole ring serve as handles for further functionalization. This contrasts sharply with pre-functionalized 5,6-disubstituted analogs (e.g., CAS 693264-47-0) that require multi-step synthesis and are typically available only in milligram quantities at high cost, making the target compound the preferred starting material for scaffold diversification programs .

Kinase Inhibitor Fragment Library Assembly for ATP-Binding Site Screening

The compound's physicochemical profile—low molecular weight (179 Da), negative logP (-0.43), high PSA (59.79 Ų), and zero rotatable bonds—positions it as an ideal component of diversity-oriented fragment libraries targeting kinase ATP-binding sites [2]. Its pyrrolo[3,4-d]pyrimidine-2,4-dione core offers a distinct hydrogen-bonding pattern compared to the more commonly used pyrrolo[2,3-d]pyrimidine (7-deazapurine) fragments, expanding the chemical diversity space sampled in fragment screens. The availability of an experimentally validated co-crystal structure (PDB: 7KRI) further supports its use as a reference ligand for validating docking protocols in computational kinase screening campaigns [1].

Physicochemical Reference Standard for Pyrrolopyrimidine Scaffold Computational Modeling

The comprehensive experimental characterization of this compound—including its crystal structure as a protein-bound ligand (1.58 Å resolution), measured physicochemical properties (logP, PSA, pKa: 14.96 ± 0.20), and spectroscopic data—makes it a valuable reference standard for calibrating computational models of pyrrolopyrimidine scaffold behavior [1]. Computational chemistry groups can use this compound to validate force field parameters, benchmark docking scoring functions against experimental binding poses, and train machine learning models for predicting pyrrolo[3,4-d]pyrimidine bioactivity. Procurement of a well-characterized reference compound ensures reproducibility across computational chemistry workflows.

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